molecular formula C20H20F2N2O5S B2755413 2-((difluoromethyl)sulfonyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1797646-15-1

2-((difluoromethyl)sulfonyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2755413
CAS No.: 1797646-15-1
M. Wt: 438.45
InChI Key: CZOORIVEDYDQND-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H20F2N2O5S and its molecular weight is 438.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's structure is related to 1,2,3,4-tetrahydroquinolines (TQs), a class of chemicals that can be synthesized through various methods, including intramolecular cyclization and the Pummerer reaction, which are key steps in TQ synthesis. This process is particularly effective when the reaction center at the benzene ring is electronically activated by a methoxyl group (Toda, Sakagami, & Sano, 1999).
  • The compound is also associated with visible-light-induced difluoromethylation and trifluoromethylation of N-benzamides using fluorinated sulfones, which allows for the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones. This process features mild reaction conditions and operational simplicity (Zou & Wang, 2017).

Biological Activity and Applications

  • The compound's framework is relevant in the context of benzamide analogues used in imaging sigma2 receptor status of solid tumors with positron emission tomography (PET). Compounds with similar structures show high tumor uptake and are potential candidates for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).
  • Synthesis of quinazoline derivatives that include similar structural motifs has been explored for potential applications as diuretic and antihypertensive agents. These compounds show significant bioactivity, highlighting their pharmacological potential (Rahman et al., 2014).
  • Research has also delved into the synthesis of benzothiazoles containing similar sulphonamido and quinazolinyl groups, aiming for biological and pharmacological screening for various activities, including antimicrobial and anti-inflammatory (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O5S/c1-29-12-18(25)24-10-4-5-13-8-9-14(11-16(13)24)23-19(26)15-6-2-3-7-17(15)30(27,28)20(21)22/h2-3,6-9,11,20H,4-5,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOORIVEDYDQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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